![molecular formula C7H9N3O3 B1347206 1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)- CAS No. 16773-51-6](/img/structure/B1347206.png)
1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)-
Overview
Description
1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its structure. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
Scientific Research Applications
Medicine
Imidazole derivatives, including “2-methyl-4-nitro-1-(oxiran-2-ylmethyl)imidazole”, have a wide range of applications in medicine . They are used in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Synthetic Chemistry
Imidazole and its derivatives are used extensively in synthetic chemistry . They play a pivotal role in diverse multicomponent reactions conducted under different conditions . They are also used in the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
Agriculture
Imidazole derivatives act as selective plant growth regulators, fungicides, and herbicides . They are also used in the production of agrochemicals .
Industrial Applications
Imidazole and its derivatives find applications in industry . They are used as developers, corrosion inhibitors, sanitizers, and antioxidants . They are also used in the production of copolymers .
Green Chemistry
In the field of green chemistry, imidazole derivatives are used as ionic liquids and N-heterocyclic carbenes (NHCs) . They have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .
Organometallic Catalysis
Imidazole derivatives are used in organometallic catalysis . They are used in the synthesis of biologically active molecules , and their use has been extended by green chemistry and organometallic catalysis .
Therapeutic Agents
Imidazole derivatives are used as therapeutic agents . They are used in the treatment of various diseases and conditions .
Drug Development
Imidazole is an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities and are used in the development of various drugs .
Mechanism of Action
Target of Action
It is known that imidazole derivatives have a broad range of biological activities and can interact with various biological targets .
Mode of Action
It is known that nitroimidazoles, a class of compounds to which this compound belongs, can be reductively activated in hypoxic cells, and then undergo redox recycling or decompose to toxic products .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole derivatives are highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
It is known that nitroimidazoles can undergo redox recycling or decompose to toxic products, which can have various effects at the molecular and cellular level .
Action Environment
It is known that the reductive activation of nitroimidazoles can occur in hypoxic cells .
properties
IUPAC Name |
2-methyl-4-nitro-1-(oxiran-2-ylmethyl)imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-5-8-7(10(11)12)3-9(5)2-6-4-13-6/h3,6H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHYOMJIXVHZLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC2CO2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318436 | |
Record name | 1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16773-51-6 | |
Record name | 2-Methyl-4-nitro-1-(2-oxiranylmethyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16773-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 330804 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016773516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC330804 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330804 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazole, 2-methyl-4-nitro-1-(oxiranylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60318436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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